molecular formula C17H22O3 B167625 Carbestrol CAS No. 1755-52-8

Carbestrol

Cat. No. B167625
CAS RN: 1755-52-8
M. Wt: 274.35 g/mol
InChI Key: VJKVHUZOVAWKEB-UHFFFAOYSA-N
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Description

Carbestrol, also known by its developmental code names NSC-19962 and ORF-2166, is a synthetic, nonsteroidal estrogen of the cyclohexenecarboxylic acid group and seco analogue of doisynolic acid . It was described in the literature in 1956 and developed for the treatment of prostate cancer in the 1960s but was never marketed .


Molecular Structure Analysis

Carbestrol has a molecular formula of C17H22O3 . Its average mass is 274.355 Da and its mono-isotopic mass is 274.156891 Da . The structure of Carbestrol includes a cyclohexene ring with a carboxylic acid group, an ethyl group, and a 4-methoxyphenyl group .

Scientific Research Applications

Impact on Fertility

Carbestrol, a synthetic estrogen, has been studied for its effects on fertility. Ericsson and Baker (1966) investigated the fertility consequences of treating male rats with Carbestrol. They found that males treated with Carbestrol were unable to impregnate females, and the treatment led to the accumulation of estrogens in semen, significantly altering conception-related events in the female reproductive tract (Ericsson & Baker, 1966).

Biocontrol Research

In the field of biocontrol, Carbestrol has been mentioned in studies exploring innovative methods for disease control in agriculture. Massart, Martinez-Medina, and Jijakli (2015) discuss the impact of microbial communities on plant pathogens and how understanding these interactions can lead to novel biocontrol strategies. While Carbestrol is not the primary focus, its role in such studies indicates its potential relevance in biocontrol research (Massart, Martinez-Medina, & Jijakli, 2015).

Biomedical Applications

Vo‐Dinh et al. (2000) describe the use of antibody-based nanoprobes for in situ measurements in single cells. This research, relevant to biomedical diagnostics, demonstrates the wide array of applications where compounds like Carbestrol could be potentially used in the future, although Carbestrol itself is not specifically mentioned in this study (Vo‐Dinh et al., 2000).

Ethnopharmacological Research

Lima et al. (2019) conducted an ethnopharmacological study highlighting the use of natural resources in traditional healing methods. While Carbestrol is not directly referenced, the study underscores the importance of understanding traditional and natural remedies in scientific research (Lima et al., 2019).

Prognostic Models in Dentistry

Kostenko et al. (2021) discuss the development of a prognostic model for minimally invasive dental treatments, emphasizing the need to reduce iatrogenic interventions. While Carbestrol is not mentioned, the study's focus on innovative treatment strategies in dentistry could be relevant for future applications of Carbestrol in similar contexts (Kostenko et al., 2021).

properties

IUPAC Name

3-ethyl-4-(4-methoxyphenyl)-2-methylcyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O3/c1-4-14-11(2)15(17(18)19)9-10-16(14)12-5-7-13(20-3)8-6-12/h5-8,11,15H,4,9-10H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKVHUZOVAWKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CCC(C1C)C(=O)O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70938669
Record name 6-Ethyl-4'-methoxy-5-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbestrol

CAS RN

1755-52-8
Record name 3-Ethyl-4-(4-methoxyphenyl)-2-methyl-3-cyclohexene-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1755-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbestrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001755528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CARBESTROL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Ethyl-4'-methoxy-5-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
RJ Ericsson, VF Baker - Reproduction, 1966 - rep.bioscientifica.com
Male rats treated with oestradiol or Carbestrol®* for 8 days were found to be incapable of impregnating normal females. Oestrogen treatment was associated with a higher incidence of …
Number of citations: 43 rep.bioscientifica.com
F Sweet, MS Kao, A Williams, L Khachatrian - NEUTRON CAPTURE …, 1983 - osti.gov
… oranylestradiol [Carbestrol) by methods similar to those used for preparing our first-… an impurity during our earlier synthesis of Carbestrol. Carbestrol was tested in female rats and shown …
Number of citations: 0 www.osti.gov
LJ Arduino - Cancer chemotherapy reports, 1964 - pubmed.ncbi.nlm.nih.gov
CARBESTROL (NSC-19962) TREATMENT OF PATIENTS WITH PROSTATIC CARCINOMA-PRELIMINARY REPORT CARBESTROL (NSC-19962) TREATMENT OF PATIENTS WITH PROSTATIC …
Number of citations: 3 pubmed.ncbi.nlm.nih.gov
F Sweet, MS Kao, A Williams, L Khachatrian… - 1982 - inis.iaea.org
… 17α-carboranyestradiol (Carbestrol) had estrogenic potency … with various concentrations of Carbestrol. The background γ-… the neutron beam and also by enriching Carbestrol with 10 B …
Number of citations: 1 inis.iaea.org
J Kogler, G Hill, N Sedransk, C DR, W AJ, W Wilson - 1972 - pascal-francis.inist.fr
PHASE II STUDY OF CARBESTROL (NSC-19962) IN PATIENTS WITH SOLID TUMORS … PHASE II STUDY OF CARBESTROL (NSC-19962) IN PATIENTS WITH SOLID TUMORS …
Number of citations: 1 pascal-francis.inist.fr
A LJ - Cancer Chemotherapy Reports, 1964 - europepmc.org
CARBESTROL (NSC-19962) TREATMENT OF PATIENTS WITH PROSTATIC CARCINOMA-PRELIMINARY REPORT. - Abstract - Europe PMC … CARBESTROL (NSC-19962) TREATMENT OF …
Number of citations: 0 europepmc.org
LJ Arduino - The Journal of Urology, 1967 - Elsevier
… After 3 weeks of carbestrol therapy (September 11) local … to determine the effect of the carbestrol on the carcinoma tissue. In … Carbestrol (NSC-19962) treatment of patients with prostatic …
Number of citations: 27 www.sciencedirect.com
HL Davis Jr, MN Prout, PJ McKenna, DR Cole… - Cancer, 1973 - Wiley Online Library
… She then received hormone therapy with carbestrol (NSC19962) 200 mg daily until February 1971, when an abdominal mass developed. Chemotherapy was resumed with 5-…
R Deghenghi - Annual Reports in Medicinal Chemistry, 1969 - Elsevier
Publisher Summary This chapter discusses results of studies focusing on steroid hormones and their antagonists. An autoradiographic study of in vitro DNA synthesis of the …
Number of citations: 0 www.sciencedirect.com
JN Singh, BS Setty, SR Chowdhury, AB Kar - Contraception, 1970 - Elsevier
Adult male rats were injected with estradiol dipropionate at the rate of 0.1, 1.0, 5.0, 50.0 and 100.0 μg daily for 15 or 30 days. Doses lower than 5 μg had no effect on spermatogenesis …
Number of citations: 14 www.sciencedirect.com

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